Mal-NH-PEG8-Boc

PROTAC Linker Optimization Ternary Complex Kinetics

Mal-NH-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker engineered for targeted protein degradation and bioconjugation applications. It features a maleimide group for thiol-specific covalent conjugation and a tert-butyloxycarbonyl (Boc)-protected amine for orthogonal deprotection and downstream functionalization.

Molecular Formula C30H52N2O13
Molecular Weight 648.7 g/mol
Cat. No. B11932863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NH-PEG8-Boc
Molecular FormulaC30H52N2O13
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C30H52N2O13/c1-30(2,3)45-29(36)7-10-37-12-14-39-16-18-41-20-22-43-24-25-44-23-21-42-19-17-40-15-13-38-11-8-31-26(33)6-9-32-27(34)4-5-28(32)35/h4-5H,6-25H2,1-3H3,(H,31,33)
InChIKeyBAZYOYUOBODZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-NH-PEG8-Boc: Procurement-Grade Overview for PROTAC Linker Synthesis


Mal-NH-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker engineered for targeted protein degradation and bioconjugation applications. It features a maleimide group for thiol-specific covalent conjugation and a tert-butyloxycarbonyl (Boc)-protected amine for orthogonal deprotection and downstream functionalization . This monodisperse linker, with a molecular weight of 648.7 g/mol and a purity of up to 98%, is designed to provide a flexible, hydrophilic spacer to enhance the solubility and stability of complex conjugates, such as PROTACs and antibody-drug conjugates (ADCs) .

Mal-NH-PEG8-Boc: Why Linker Length and Orthogonality Prevent Generic Substitution


Direct substitution of Mal-NH-PEG8-Boc with a closely related analog, such as Mal-PEG4-Boc or Mal-PEG12-NH-Boc, is not a trivial procurement decision due to the critical, non-linear impact of PEG chain length on ternary complex formation, degradation efficiency, and pharmacokinetics [1]. While all these linkers share the same reactive termini, the eight-unit PEG spacer provides a specific conformational and solubility profile that is often empirically identified as the optimal window for many PROTAC and ADC constructs [2]. A shorter linker may enforce a suboptimal geometry that hinders ubiquitin transfer, while a longer one may introduce excessive flexibility or increase the risk of entropic collapse, fundamentally altering a molecule's potency and selectivity [3].

Quantitative Evidence for Selecting Mal-NH-PEG8-Boc Over Shorter or Longer PEG Analogs


Enhanced Ternary Complex Lifetime with PEG8 Linkers: Class-Level Evidence from PROTAC Design

The progression from a PEG4 to a PEG8 linker has been shown to enhance the residence time in the ternary complex by an order of magnitude, a kinetic advantage that translates to lower cellular EC50 values without requiring an increase in the intrinsic binding affinity of the ligands [1]. This effect is due to the PEG8 spacer's ability to adopt an extended conformation that allows the E3 ligase and target protein to sample multiple ubiquitin-transfer-competent poses [1].

PROTAC Linker Optimization Ternary Complex Kinetics

Superior Aqueous Solubility Profile of Mal-NH-PEG8-Boc Compared to Shorter PEG Analogs

The LogP of Mal-NH-PEG8-Boc is -0.74, indicating its high hydrophilicity, which is a critical parameter for maintaining solubility in aqueous biological assays . While specific LogP data for Mal-PEG4-Boc or Mal-PEG2-Boc was not available for direct comparison, the trend of increased hydrophilicity with longer PEG chains is well-established for this class of linkers [1]. The PEG8 spacer provides a reproducible solubility advantage, helping to prevent aggregation and ensuring accurate measurement of intracellular ternary-complex kinetics [1].

Solubility Formulation Bioconjugation

High Purity Specification for Reproducible Conjugation and Assay Results

Procurement of Mal-NH-PEG8-Boc with a high purity specification, such as the ≥98% purity offered by suppliers like Fluorochem, is critical for ensuring reproducible results in sensitive bioconjugation reactions . While other suppliers may offer similar nominal purity, the availability of detailed analytical data (e.g., LogP, H-bond donors/acceptors) and a defined purity threshold is a key factor in vendor selection and quality assurance [1].

Purity Quality Control Procurement

Mal-NH-PEG8-Boc: Optimal Application Scenarios Based on Evidenced Differentiation


Synthesis of Next-Generation PROTACs for Difficult-to-Degrade Targets

Mal-NH-PEG8-Boc is ideally suited for constructing PROTACs targeting proteins that require a high degree of conformational flexibility for successful ternary complex formation. Its PEG8 spacer provides the necessary reach and entropic freedom to allow E3 ligases and target proteins to adopt a productive ubiquitination geometry, as evidenced by the class-level observation that longer PEG linkers can significantly enhance ternary complex residence time and cellular potency [1].

Bioconjugation for ADC Payloads Requiring Enhanced Solubility

The high hydrophilicity of Mal-NH-PEG8-Boc (LogP = -0.74) makes it a superior choice for modifying hydrophobic cytotoxic payloads in ADC development . By acting as a built-in solubilizer, the PEG8 linker can improve the physicochemical properties of the final drug conjugate, potentially reducing aggregation and enhancing the therapeutic index by improving systemic exposure and reducing off-target toxicity [2].

Parallel Linker Optimization in Medicinal Chemistry Campaigns

Given that PEG4, PEG6, and PEG8 represent the 'first experimental triad' in rational PROTAC design, procuring Mal-NH-PEG8-Boc alongside its PEG4 and PEG6 analogs is a standard, efficient strategy for rapidly identifying the optimal linker length for a new target [1]. The well-documented, high-purity standards available for Mal-NH-PEG8-Boc ensure that any observed differences in biological activity can be confidently attributed to linker length, not to variations in sample quality or purity .

Technical Documentation Hub

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